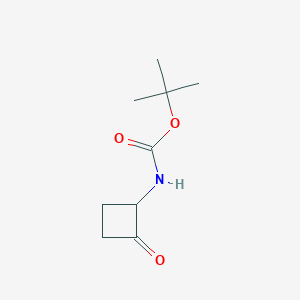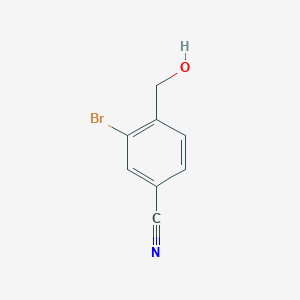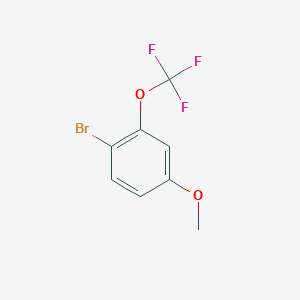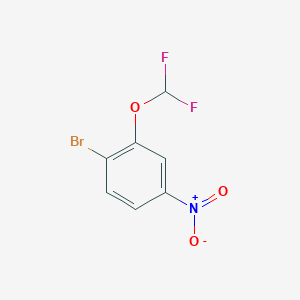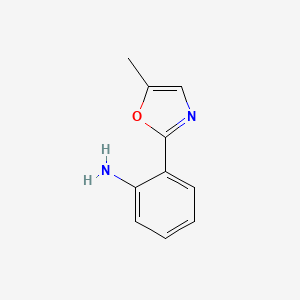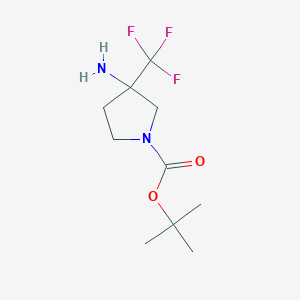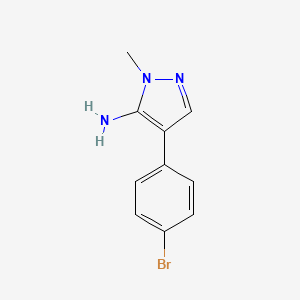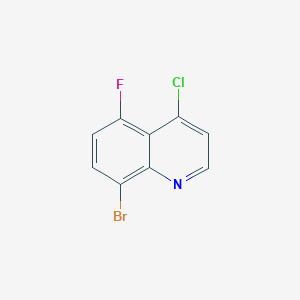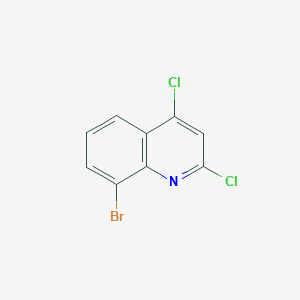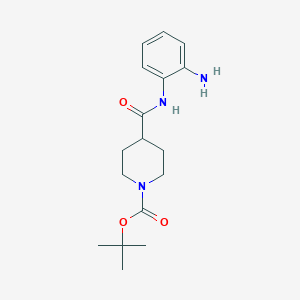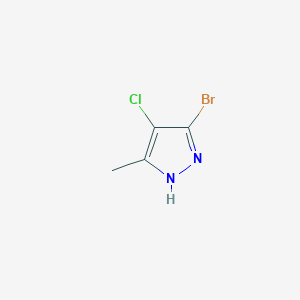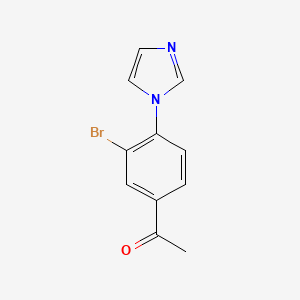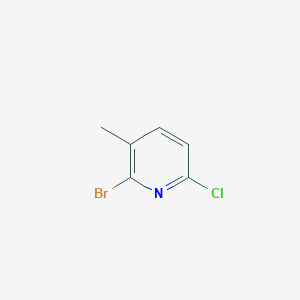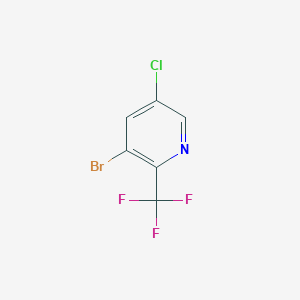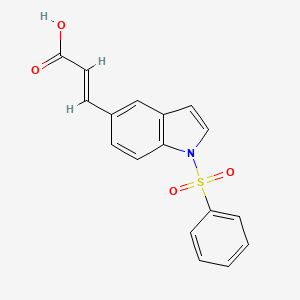
3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid
Overview
Description
3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, also known as 5-sulfamoylindole-3-acrylic acid (SIAA), is a chemical compound that is used in various scientific research applications. It is an important synthetic intermediate for the production of pharmaceuticals, dyes, and other chemical products. SIAA is a versatile compound that has many advantages over traditional synthetic approaches. It has been used in various scientific research applications, including as a precursor to various pharmaceuticals, dyes, and other chemical products.
Scientific Research Applications
Chemical Reactions and Synthesis
Research has explored the chemical interactions and synthesis processes involving compounds related to 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid. For example, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce derivatives in the presence of a catalyst system under air conditions (Miura et al., 1998). Similarly, the synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone involves the use of benzenesulfonyl chloride as a protective group in the reaction (Cheng, 2012).
Polymer and Material Science
In the field of polymer and material science, studies have shown the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including those related to the target compound, leading to enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Photovoltaic and Solar Cell Applications
Research in photovoltaic technology has utilized similar compounds for dye-sensitized solar cells. Indole-based photosensitizers with different acceptor/anchoring groups have been developed for improved solar cell performance (Babu et al., 2016). Similarly, organic sensitizers comprising donor and anchoring groups have shown significant incident photon to current conversion efficiency (Kim et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the synthesis of indole-based compounds, including those structurally related to 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, has shown potential in developing new inhibitors for specific enzymes (Tomoo et al., 2014).
properties
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZQHVEGHPVSA-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



